molecular formula C21H31N7O B6445146 1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine CAS No. 2549065-91-8

1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine

Cat. No.: B6445146
CAS No.: 2549065-91-8
M. Wt: 397.5 g/mol
InChI Key: ODDYTPJTYFTVKC-UHFFFAOYSA-N
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Description

"1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine" is a compound with a complex molecular structure, consisting of several heterocyclic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine" likely involves multiple steps, starting with the construction of each heterocyclic component, followed by the strategic assembly of these units. Key reactions may include:

  • Formation of the pyrazolo[3,4-d]pyrimidine core through a cyclization reaction.

  • Alkylation of piperidine with an ethyl group.

  • Coupling of the piperidinyl unit with the pyrazolo[3,4-d]pyrimidine moiety.

  • Addition of the but-2-yn-1-yl group via a coupling reaction.

  • Final assembly with piperazine through a nucleophilic substitution reaction.

Industrial Production Methods

In an industrial context, large-scale production of this compound would involve optimization of each step for yield and purity. This could include the use of high-pressure reactors, continuous flow chemistry for efficient heat and mass transfer, and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

"1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine" might undergo several types of chemical reactions:

  • Oxidation: Potential to oxidize at the piperidinyl or pyrazolo[3,4-d]pyrimidine moieties.

  • Reduction: Possible reduction at the alkyne group.

  • Substitution: Likely to undergo nucleophilic substitution at the piperazine ring or ether linkage.

Common Reagents and Conditions

  • Oxidation: Reagents such as KMnO₄ or CrO₃.

  • Reduction: Catalysts like Pd/C or reagents such as NaBH₄.

  • Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Products formed would depend on the specific reagents and conditions but could include oxidized forms, reduced derivatives, or substituted analogs with modified functional groups.

Scientific Research Applications

In Chemistry

This compound could serve as a building block for the synthesis of more complex molecules, given its rich functionality.

In Biology

Due to its heterocyclic nature, it might exhibit biological activity, making it a candidate for drug discovery and development.

In Medicine

In Industry

Industrial applications might involve its use as a chemical intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

"1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine" might exert its effects through interactions with specific proteins or enzymes, altering their activity or function. This could involve binding to active sites or allosteric sites, affecting signal transduction pathways, or modulating receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethylpiperazine derivatives: Similar structure with varying degrees of activity.

  • Pyrazolo[3,4-d]pyrimidines: Another class of compounds with potential biological activity.

  • Alkyne-linked heterocycles: Compounds that feature the alkyne linkage connecting heterocycles.

Uniqueness

The specific combination and arrangement of functional groups in "1-ethyl-4-{4-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine" confer unique physical and chemical properties, potentially leading to distinctive biological activities and applications in various scientific fields.

Properties

IUPAC Name

4-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N7O/c1-3-26-11-13-27(14-12-26)8-4-5-15-29-18-6-9-28(10-7-18)21-19-16-24-25(2)20(19)22-17-23-21/h16-18H,3,6-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDYTPJTYFTVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC=NC4=C3C=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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